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Compound of Interest

Compound Name: Bis(2-butoxyethyl) phthalate

Cat. No.: B129118

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides detailed spectroscopic information and standardized protocols for the
identification and characterization of Bis(2-butoxyethyl) phthalate, a common plasticizer. The
following sections include tabulated nuclear magnetic resonance (NMR) and infrared (IR)

spectroscopy data, alongside comprehensive experimental procedures to ensure accurate and
reproducible results.

Chemical Structure

IUPAC Name: bis(2-butoxyethyl) benzene-1,2-dicarboxylate[1] Molecular Formula: C20H300s[1]
Molecular Weight: 366.45 g/mol [1]
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Figure 1: Chemical Structure of Bis(2-butoxyethyl) phthalate. Source: PubChem

Spectroscopic Data Summary

The structural elucidation of Bis(2-butoxyethyl) phthalate can be achieved through the
combined application of *H NMR, 3C NMR, and IR spectroscopy. The expected chemical shifts
and absorption bands are summarized below.

1H NMR spectroscopy provides information on the chemical environment of hydrogen atoms
within the molecule. The expected chemical shifts for Bis(2-butoxyethyl) phthalate are
presented in Table 1.

Table 1: *H NMR Spectroscopic Data for Bis(2-butoxyethyl) phthalate
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Chemical Shift (3)

Multiplicity Integration Assignment
ppm
7.75-7.72 m 2H Aromatic (H-3, H-6)
7.56 - 7.53 m 2H Aromatic (H-4, H-5)
4.40 t, J=4.8 Hz 4H O-CHz2-CH2-O
3.73 t, J=4.8 Hz 4H O-CHz2-CH2-O
3.50 t, J=6.6 Hz 4H O-CH2-CH2-CH2-CHs
1.58-1.51 m 4H O-CHz2-CH2-CH2-CHs
141-1.32 m 4H O-CH2-CH2-CH2-CHs
0.92 t,J=7.4 Hz 6H O-CH2-CH2-CH2-CHs

Note: Data is referenced to a typical spectrum in CDCIs. Chemical shifts and coupling

constants (J) may vary slightly depending on the solvent and instrument used.

13C NMR spectroscopy is used to determine the number and chemical environment of carbon

atoms in a molecule. The characteristic chemical shifts for Bis(2-butoxyethyl) phthalate are

detailed in Table 2.

Table 2: 13C NMR Spectroscopic Data for Bis(2-butoxyethyl) phthalate
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Chemical Shift (8) ppm Assignment

167.7 C=0

132.4 Aromatic (C-1, C-2)
131.0 Aromatic (C-4, C-5)
128.8 Aromatic (C-3, C-6)
70.8 O-CH2-CH2-CH2-CHs
68.9 O-CH2-CH2-O

64.6 O-CH2-CH2-O

31.7 O-CH2-CH2-CH2-CHs
19.3 O-CH2-CH2-CH2-CHs
13.8 O-CH2-CH2-CH2-CHs

Note: Data is referenced to a typical spectrum in CDCls. Chemical shifts may vary slightly
depending on the solvent and instrument used.

IR spectroscopy identifies functional groups present in a molecule based on their characteristic
absorption of infrared radiation. Key IR absorption bands for Bis(2-butoxyethyl) phthalate are
listed in Table 3.[1]

Table 3: Infrared (IR) Spectroscopic Data for Bis(2-butoxyethyl) phthalate
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Wavenumber (cm~?) Intensity Assignment

2959 Strong C-H stretch (aliphatic)
2871 Strong C-H stretch (aliphatic)
1729 Very Strong C=0 stretch (ester)
1280 Strong C-O stretch (ester)
1124 Strong C-O-C stretch (ether)
1072 Strong C-O stretch (ester)

C-H bend (aromatic, ortho-

743 Strong ) )
disubstituted)

Note: Spectra are typically acquired as a neat thin film.

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of Bis(2-butoxyethyl)
phthalate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring *H and 3C NMR spectra of Bis(2-
butoxyethyl) phthalate.

« Bis(2-butoxyethyl) phthalate sample

Deuterated chloroform (CDCIs) with 0.03% (v/v) Tetramethylsilane (TMS)

NMR tube (5 mm diameter)

Pipette and tips

Vortex mixer

NMR spectrometer (e.g., 300 MHz or higher)
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e Sample Preparation:

o Accurately weigh approximately 10-20 mg of Bis(2-butoxyethyl) phthalate into a clean,
dry vial.

o Add approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) containing TMS to the
vial.

o Gently vortex the vial until the sample is completely dissolved.

o Using a pipette, transfer the solution into a clean 5 mm NMR tube. The liquid column
height should be approximately 4-5 cm.

o Cap the NMR tube securely.

e Instrument Setup and Data Acquisition:
o Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
o Lock the spectrometer onto the deuterium signal of the CDCls.

o Shim the magnetic field to achieve optimal homogeneity. This can be done manually or
automatically.

o Tune and match the probe for the desired nucleus (*H or 13C).
o For *H NMR:

= Acquire the spectrum using standard acquisition parameters. A sufficient number of
scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

o For 3C NMR:

» Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of
scans will be required compared to *H NMR to achieve an adequate signal-to-noise
ratio.
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o Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase
correction, and baseline correction.

o Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum of liquid Bis(2-butoxyethyl)
phthalate using the neat thin film method.

o Bis(2-butoxyethyl) phthalate sample

e FTIR spectrometer

o Salt plates (e.g., NaCl or KBr)

e Pipette

» Acetone or other suitable solvent for cleaning
e Lens tissue

e Sample Preparation:

o Ensure the salt plates are clean and dry. If necessary, clean them by rinsing with a small
amount of acetone and gently wiping with a lens tissue. Handle the plates by their edges
to avoid transferring moisture and oils.

o Place one to two drops of the liquid Bis(2-butoxyethyl) phthalate onto the center of one
salt plate.

o Carefully place the second salt plate on top, allowing the liquid to spread and form a thin,
uniform film between the plates.

e Instrument Setup and Data Acquisition:

o Place the assembled salt plates into the sample holder of the FTIR spectrometer.
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o Acquire a background spectrum of the empty sample compartment to account for
atmospheric CO2 and water vapor.

o Acquire the sample spectrum.

o Label the significant peaks in the spectrum with their corresponding wavenumbers (cm~1).

e Cleaning:
o After analysis, carefully separate the salt plates.

o Clean the plates thoroughly with a suitable solvent (e.g., acetone) and wipe them dry with
a lens tissue.

o Store the clean plates in a desiccator to prevent damage from atmospheric moisture.

Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic identification of
Bis(2-butoxyethyl) phthalate.
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Structural Elucidation
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Caption: Experimental workflow for spectroscopic identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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